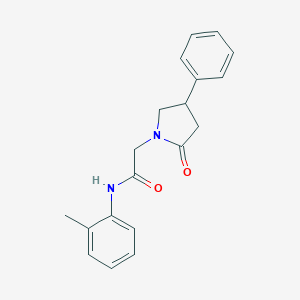![molecular formula C25H24Br2N4O2 B283662 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide typically involves multi-step organic synthesis. One common approach is to start with the bromination of a suitable benzamide precursor to introduce the bromine atoms at the 3 and 5 positions. This is followed by the introduction of the butylphenyl and benzotriazolyl groups through nucleophilic substitution reactions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-dibromo-2,4-dihydroxybenzaldehyde
- 2,5-dibromo-3,4-dihexylthiophene
- 3,5-dibromo-4-nitrosobenzenesulfonic acid sodium salt
Uniqueness
3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide is unique due to its combination of bromine atoms, butylphenyl group, benzotriazolyl moiety, and methoxy group
Propiedades
Fórmula molecular |
C25H24Br2N4O2 |
|---|---|
Peso molecular |
572.3 g/mol |
Nombre IUPAC |
3,5-dibromo-N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H24Br2N4O2/c1-4-5-6-16-7-9-18(10-8-16)31-29-22-11-15(2)21(14-23(22)30-31)28-25(32)19-12-17(26)13-20(27)24(19)33-3/h7-14H,4-6H2,1-3H3,(H,28,32) |
Clave InChI |
KDDFTNBYPXXCOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC(=C4OC)Br)Br)C |
SMILES canónico |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C(=CC(=C4)Br)Br)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)


![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)





![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-butylamine](/img/structure/B283595.png)
![(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
![1-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-(2-phenylethyl)urea](/img/structure/B283597.png)
![(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one](/img/structure/B283598.png)
